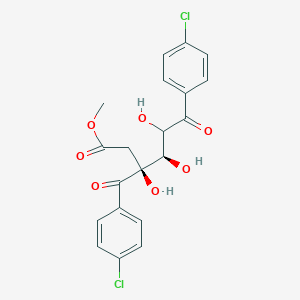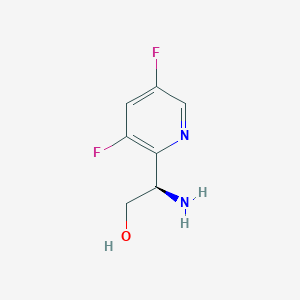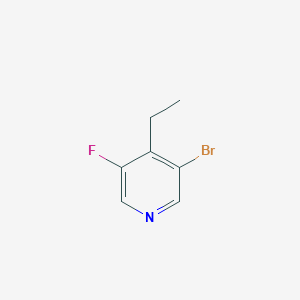
(E)-tert-Butyl 4-methoxybenzylidenecarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-tert-Butyl 4-methoxybenzylidenecarbamate is an organic compound with the molecular formula C13H17NO3 It is a derivative of benzylidenecarbamate, featuring a tert-butyl group and a methoxy group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-tert-Butyl 4-methoxybenzylidenecarbamate typically involves the condensation of 4-methoxybenzaldehyde with tert-butyl carbamate in the presence of a base. A common method includes the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the carbamate, followed by the addition of 4-methoxybenzaldehyde. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran or dimethylformamide at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-tert-Butyl 4-methoxybenzylidenecarbamate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzylidene moiety can be reduced to form the corresponding benzyl derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: tert-Butyl 4-methoxybenzylcarbamate.
Substitution: Various substituted benzylidenecarbamates depending on the nucleophile used.
Scientific Research Applications
(E)-tert-Butyl 4-methoxybenzylidenecarbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a protective group in peptide synthesis.
Medicine: Explored for its potential as a prodrug or a pharmacophore in drug design.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-tert-Butyl 4-methoxybenzylidenecarbamate involves its interaction with specific molecular targets. In biological systems, it may act as a prodrug, releasing the active compound upon enzymatic cleavage. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The benzylidene moiety can interact with various enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-methoxybenzylcarbamate: Lacks the double bond in the benzylidene moiety.
tert-Butyl 4-hydroxybenzylidenecarbamate: Contains a hydroxy group instead of a methoxy group.
tert-Butyl 4-methylbenzylidenecarbamate: Contains a methyl group instead of a methoxy group.
Uniqueness
(E)-tert-Butyl 4-methoxybenzylidenecarbamate is unique due to the presence of both the tert-butyl and methoxy groups, which can influence its reactivity and interactions with biological targets. The (E)-configuration of the benzylidene moiety also contributes to its distinct chemical and physical properties.
Properties
CAS No. |
479423-40-0 |
|---|---|
Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
tert-butyl (NE)-N-[(4-methoxyphenyl)methylidene]carbamate |
InChI |
InChI=1S/C13H17NO3/c1-13(2,3)17-12(15)14-9-10-5-7-11(16-4)8-6-10/h5-9H,1-4H3/b14-9+ |
InChI Key |
OLARTLQIVCKFTH-NTEUORMPSA-N |
SMILES |
CC(C)(C)OC(=O)N=CC1=CC=C(C=C1)OC |
Isomeric SMILES |
CC(C)(C)OC(=O)/N=C/C1=CC=C(C=C1)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N=CC1=CC=C(C=C1)OC |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



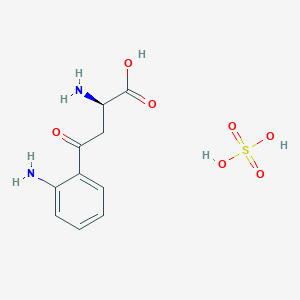
![Ethyl 2-bromo-8-hydroxypyrido[3,2-d]pyrimidine-7-carboxylate](/img/structure/B1401426.png)
![2,6-difluoro-4-[2-fluoro-4-(4-propylphenyl)phenyl]benzoic acid](/img/structure/B1401427.png)

![Ethyl 4-(imidazo[1,2-A]pyridin-2-YL)benzoate](/img/structure/B1401431.png)
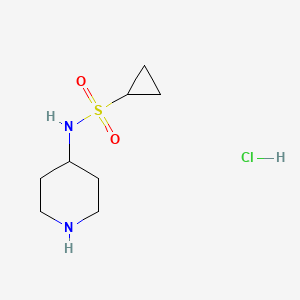
![5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1401435.png)
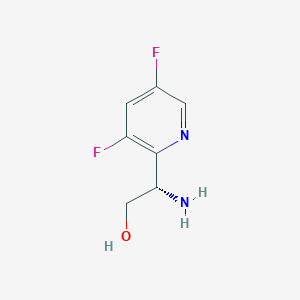
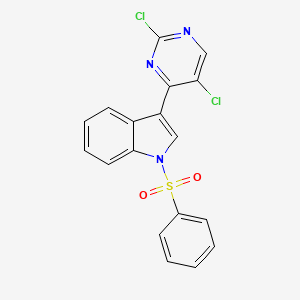
![tert-Butyl 7-chloro-5-nitro-3H-imidazo[4,5-b]pyridine-3-carboxylate](/img/structure/B1401438.png)
